molecular formula C24H45NO3 B12514785 Methyl 1-octadecyl-5-oxopyrrolidine-3-carboxylate

Methyl 1-octadecyl-5-oxopyrrolidine-3-carboxylate

Cat. No.: B12514785
M. Wt: 395.6 g/mol
InChI Key: JULSBGOUTIOARM-UHFFFAOYSA-N
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Description

Methyl 1-octadecyl-5-oxopyrrolidine-3-carboxylate is a chemical compound belonging to the class of pyrrolidine derivatives It is characterized by a long octadecyl chain attached to the nitrogen atom of the pyrrolidine ring, which is further substituted with a methyl ester group at the 3-position and a keto group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-octadecyl-5-oxopyrrolidine-3-carboxylate typically involves the esterification of 1-octadecyl-5-oxopyrrolidine-3-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of a fixed-bed reactor packed with an acid catalyst, through which a mixture of 1-octadecyl-5-oxopyrrolidine-3-carboxylic acid and methanol is passed. The reaction is carried out at elevated temperatures and pressures to increase the reaction rate and yield. The product is then separated from the reaction mixture by distillation and purified by crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-octadecyl-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Formation of 1-octadecyl-5-oxopyrrolidine-3-carboxylic acid.

    Reduction: Formation of Methyl 1-octadecyl-5-hydroxypyrrolidine-3-carboxylate.

    Substitution: Formation of various substituted esters or amides depending on the nucleophile used.

Scientific Research Applications

Methyl 1-octadecyl-5-oxopyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments.

    Industry: Utilized in the formulation of surfactants and emulsifiers due to its surface-active properties.

Mechanism of Action

The mechanism of action of Methyl 1-octadecyl-5-oxopyrrolidine-3-carboxylate involves its interaction with biological membranes and proteins. The long octadecyl chain allows the compound to insert into lipid bilayers, altering membrane fluidity and permeability. The ester and keto groups can form hydrogen bonds with protein residues, potentially affecting protein function and signaling pathways. These interactions can lead to various biological effects, including antimicrobial and anti-inflammatory activities.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-ethyl-5-oxopyrrolidine-3-carboxylate
  • Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate
  • Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates

Uniqueness

Methyl 1-octadecyl-5-oxopyrrolidine-3-carboxylate is unique due to its long octadecyl chain, which imparts distinct amphiphilic properties. This feature differentiates it from other similar compounds with shorter alkyl chains or different substituents, making it particularly useful in applications requiring surface activity or membrane interaction.

Properties

IUPAC Name

methyl 1-octadecyl-5-oxopyrrolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H45NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25-21-22(20-23(25)26)24(27)28-2/h22H,3-21H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JULSBGOUTIOARM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCN1CC(CC1=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H45NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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